tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C({16})H({21})FN({2})O({5}). This compound is notable for its structural complexity, featuring a piperidine ring substituted with a fluoro-nitrophenoxy group and a tert-butyl ester. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution (S(_N)Ar) reaction where a fluoro-nitrophenol derivative reacts with the piperidine ring.
Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in S(_N)Ar reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with various nucleophiles.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Drug Development: Investigated for potential pharmacological activities and as a building block in drug synthesis.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions.
Biological Systems: Interacts with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloro-6-nitrophenoxy)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromo-6-nitrophenoxy)piperidine-1-carboxylate
Uniqueness
- Fluoro Substitution : The presence of a fluoro group imparts unique electronic properties, affecting the compound’s reactivity and interaction with biological targets.
- Nitro Group : The nitro group can be reduced to an amino group, providing versatility in chemical modifications.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZBMUKXSQHLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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